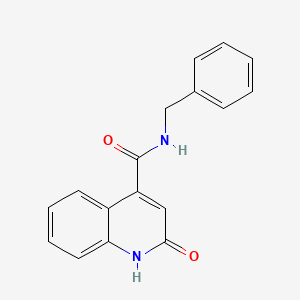

N-benzyl-2-hydroxyquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-benzyl-2-hydroxyquinoline-4-carboxamide derivatives have been synthesized through various methods, demonstrating the compound's versatility and potential in creating heterocyclic compounds. For instance, Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, highlighting the compound's role in constructing heterocycles Song et al., 2010. Similarly, Hao et al. (2016) described a cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides, showcasing the switchable cyclization to isoquinolones and isoindolinones, emphasizing the compound's utility in regioselective access to these structures Hao et al., 2016.

Biological Activity and Pharmacological Potential

Research into this compound derivatives has also revealed their potential in pharmacological applications. Matarrese et al. (2001) explored the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for peripheral benzodiazepine receptors, indicating the compound's relevance in neuroimaging and diagnostic studies Matarrese et al., 2001. Another study by Billamboz et al. (2016) on 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) as HIV-1 integrase inhibitors highlighted the scaffold's effectiveness in low nanomolar range inhibitors, showcasing the compound's therapeutic potential against HIV Billamboz et al., 2016.

Mechanistic Insights and Novel Pathways

Studies have also provided mechanistic insights into the reactions involving this compound derivatives. Mamedov et al. (2021) discussed the synthesis and mechanistic insights of 3-hydroxyquinolin-2-ones, including viridicatin, from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements, shedding light on novel synthetic pathways and reaction mechanisms Mamedov et al., 2021.

Future Directions

The future directions for “N-benzyl-2-hydroxyquinoline-4-carboxamide” could involve further exploration and optimization of synthetic methodologies for the synthesis of similar compounds with excellent yields and high purity . Additionally, more research could be conducted to explore their therapeutic potential .

Mechanism of Action

Target of Action

The primary targets of N-Benzyl-2-Hydroxyquinoline-4-Carboxamide are currently unknown. This compound is a derivative of the 4-quinolone scaffold, which is a privileged structure in medicinal chemistry . Quinolones and their derivatives have been reported to harbor vast therapeutic potential . .

Mode of Action

It is known that quinolones interact with their targets through key contacts between the ligand and the binding site . By rationally changing substituents to maximize these key contacts, the potency and selectivity profiles towards the desired target can be improved .

Biochemical Pathways

Quinolones and their derivatives have been reported to affect various pathways, including those involved in antibacterial, antiplasmodial, and cytotoxic activities .

Result of Action

Quinolones and their derivatives have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring can affect the compound’s action .

Properties

IUPAC Name |

N-benzyl-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLUCLVXNFSRDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195295 |

Source

|

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528831-13-2 |

Source

|

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528831-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)